molecular formula C4H12Cl2N2O2 B555141 L-2,4-Diaminobutyric acid dihydrochloride CAS No. 1883-09-6

L-2,4-Diaminobutyric acid dihydrochloride

Cat. No.: B555141
CAS No.: 1883-09-6
M. Wt: 191.05 g/mol
InChI Key: CKAAWCHIBBNLOJ-QTNFYWBSSA-N
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Description

L-2,4-Diaminobutyric acid dihydrochloride is an unnatural amino acid derivative. It is commonly used in scientific research due to its unique properties and applications. The compound is known for its ability to differentiate β-N-methylamino-L-alanine from other diamino acids using various analytical techniques .

Mechanism of Action

Target of Action

The primary target of L-2,4-Diaminobutyric acid dihydrochloride is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the body .

Mode of Action

This compound acts as a weak inhibitor of GABA transaminase . By inhibiting this enzyme, the conversion of GABA back to glutamate is prevented, leading to an elevation of GABA levels . It has also been observed that this compound acts as a GABA reuptake inhibitor , which further contributes to the increase in GABA levels.

Biochemical Pathways

The inhibition of GABA transaminase and the prevention of GABA reuptake both contribute to an increase in GABA levels . This affects the GABAergic pathway, leading to an increase in GABAergic activity. The downstream effects of this include potential changes in neuronal excitability and neurotransmission.

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed in the body

Result of Action

The increase in GABA levels due to the action of this compound can have several effects at the molecular and cellular levels. For instance, it has been found to exhibit antitumor activity against mouse fibrosarcoma cells

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be affected by the hydration status of the body Additionally, factors such as pH and temperature could potentially influence its stability and activity.

Biochemical Analysis

Biochemical Properties

L-2,4-Diaminobutyric acid dihydrochloride is known to inhibit GABA transaminase activity, resulting in elevated GABA levels . This compound interacts with the enzyme GABA transaminase, which converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated .

Cellular Effects

The effects of this compound on cells are significant. The compound’s intense accumulation into cells, especially tumor cells, has been observed . This accumulation is so intense that the cells swell to several times their normal volume and osmotic destruction arises .

Molecular Mechanism

The main action of this compound is being an inhibitor of GABA transaminase . This enzyme converts GABA back to glutamate. When the enzyme is inhibited by this compound, this conversion cannot happen, therefore, GABA levels are elevated .

Temporal Effects in Laboratory Settings

It is known that this compound is used as a reagent for the differentiation of β-N-methylamino-L-alanine from the diamino acids .

Dosage Effects in Animal Models

It has been observed that this compound exhibits ex vivo antitumor activity against mouse fibrosarcoma cells .

Metabolic Pathways

It is known that this compound inhibits GABA transaminase, an enzyme involved in the conversion of GABA back to glutamate .

Transport and Distribution

It is known that this compound accumulates intensely into cells, especially tumor cells .

Subcellular Localization

Given its role in inhibiting GABA transaminase, it is likely that it localizes to areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-2,4-Diaminobutyric acid dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4-diaminobutyric acid with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as crystallization and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-2,4-Diaminobutyric acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-2,4-Diaminobutyric acid dihydrochloride is unique due to its specific applications in differentiating β-N-methylamino-L-alanine and its ability to inhibit GABA transaminase. These properties make it valuable in both analytical and biological research .

Properties

IUPAC Name

(2S)-2,4-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAWCHIBBNLOJ-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801046108
Record name (2S)-2,4-Diaminobutanoic acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883-09-6
Record name (2S)-2,4-Diaminobutanoic acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2,4-diaminobutyric acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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